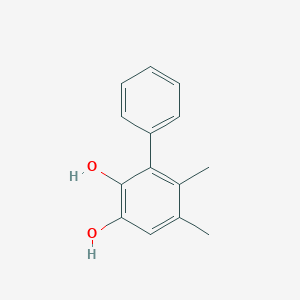
4,5-Dimethyl-3-phenylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,5-dimethylbenzene-1,2-diol: is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a phenyl group and two hydroxyl groups attached to a dimethyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization and chromatography to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4,5-dimethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3-Phenyl-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethylresorcinol: A similar compound with two hydroxyl groups and two methyl groups on a benzene ring.
3,5-Dihydroxy-o-xylene: Another related compound with hydroxyl and methyl groups on a benzene ring.
Uniqueness
The phenyl group can participate in additional interactions and reactions, making this compound more versatile in various research and industrial applications.
Propriétés
Numéro CAS |
108272-57-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
Clé InChI |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
SMILES canonique |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Synonymes |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















